molecular formula C5H13N3 B2757936 3-(Dimethylamino)propanimidamide CAS No. 885959-94-4

3-(Dimethylamino)propanimidamide

Cat. No.: B2757936
CAS No.: 885959-94-4
M. Wt: 115.18
InChI Key: LIYWOKKWHOKFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)propanimidamide is an organic compound with the molecular formula C5H13N3 It is a derivative of propanimidamide, where the amino group is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)propanimidamide can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)propylamine with an appropriate amidating agent under controlled conditions. For example, lead acetate has been used as a catalyst in the solvent-free synthesis of N-[3-(dimethylamino)propyl] amides . This method involves the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine, with lead acetate significantly increasing the reaction rate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of esters instead of carboxylic acid chlorides as reactants allows for milder reaction conditions and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propanimidamide undergoes various chemical reactions, including:

    Amidation: The compound can react with esters to form amides.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions

Major Products

    Amidation: The major products are N-[3-(dimethylamino)propyl] amides.

    Substitution: The products depend on the specific electrophile used in the reaction.

Scientific Research Applications

3-(Dimethylamino)propanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of surfactants and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propanimidamide involves its interaction with specific molecular targets. For example, in amidation reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of esters to form amides . The dimethylamino group enhances its nucleophilicity, facilitating these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)propanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo amidation and substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(dimethylamino)propanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYWOKKWHOKFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.